molecular formula C12H22O2 B092600 Citronellyl acetate CAS No. 150-84-5

Citronellyl acetate

Cat. No. B092600
CAS RN: 150-84-5
M. Wt: 198.3 g/mol
InChI Key: JOZKFWLRHCDGJA-UHFFFAOYSA-N
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Description

Citronellyl acetate (CAT) is a monoterpene ester known for its pleasant fragrance and is widely used in perfumery and flavoring. It is a product of the secondary metabolism of plants and has been reported to possess various biological activities, including antinociceptive properties, which are the ability to reduce the sensation of pain .

Synthesis Analysis

The synthesis of citronellyl acetate can be achieved through different methods. One approach involves microbial esterification, where citronellol is esterified with acetyl coenzyme A (acetyl-CoA) produced from the metabolism of glucose in an interface bioreactor. This method has been shown to be efficient, especially when using a coupling system that includes the formation of acetyl-CoA, microbial reduction of citronellal to citronellol, and subsequent esterification . Another green synthesis method utilizes NaHSO4·SiO2 as a supported catalyst under microwave radiation, which has been found to yield up to 98.3% of citronellyl acetate .

Molecular Structure Analysis

The molecular structure of citronellyl acetate contributes significantly to its odor characteristics. Structural features are crucial for the sensory effects of citronellyl acetate, which is described as having a citrusy, fresh, and floral smell. The odor qualities and thresholds of citronellyl acetate and its derivatives have been studied, revealing that while most derivatives maintain similar odor impressions, their potency can vary greatly .

Chemical Reactions Analysis

Citronellyl acetate can be synthesized through enzymatic reactions as well. Lipase-catalyzed reactions, both esterification and transesterification, have been explored for the synthesis of citronellyl acetate. These reactions have been optimized for various parameters such as temperature, solvent, and enzyme load. For instance, the enzymatic synthesis of citronellyl acetate by direct esterification using Candida antarctica lipase has achieved a 98% molar conversion yield . Transesterification in a solvent-free system using lipase from Pseudomonas fluorescens has also been investigated, with reaction kinetics following a ping-pong bi-bi mechanism inhibited by citronellyl acetate . Additionally, microwave-assisted lipase-catalyzed synthesis has been studied, showing that microwave irradiation can increase lipase activity and reduce enzyme inhibition by alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of citronellyl acetate are influenced by its molecular structure and the conditions under which it is synthesized. For example, the enzymatic synthesis of citronellyl acetate has been optimized for parameters such as temperature, which affects the yield and efficiency of the reaction. At an optimum temperature of 20°C, a yield of 98% was reported . The solvent-free system for transesterification also highlights the importance of agitation speed and substrate concentration in minimizing diffusion limitations and substrate inhibition . The microwave-assisted synthesis further demonstrates how reaction media and microwaves can synergistically affect the physical properties and reactivity of the enzyme .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Food Science and Technology .

Methods of Application or Experimental Procedures

In this research, the lipase-catalyzed transesterification of citronellol with vinyl acetate was investigated in ionic liquid . Six kinds of ionic liquids and six kinds of lipases from different sources were screened . The lipase from Pseudomonas fluorescens had the best catalytic effect in the ionic liquid [bmimn][TF2] . The optimal reaction conditions were as follows: the molar ratio of vinyl acetate to citronellol was 3:1; the reaction temperature was 40 °C; the amount of enzyme was 10 mg/mL; the rotating speed of the shaker was 200 r/min .

Results or Outcomes

When the concentration of substrate was below 500 mmol/L, no inhibition of substrate was found, while the inhibition of product was not negligible . The reuse of the lipase was studied, and the results showed that the catalytic activity of the lipase decreased by 20% after 7 times . The kinetic study showed that the reaction was a ping-pong bi-bi reaction mechanism with the inhibition of citronellyl acetate . The reaction kinetics model was established, and the parameters of the model were fitted by MATLAB software . The fitting values and the experimental values were in good agreement, and the relative error was only 7.75% .

Sn(II) Catalyzed β-Citronellol Esterification

Specific Scientific Field

This application falls under the field of Catalysis Science & Technology .

Summary of the Application

β-Citronellyl acetate is an important flavor ingredient and fragrance being industrially produced by enzymatic processes or via Brønsted acid-catalyzed reactions . It is extensively used and is a valuable raw material for the industries of perfumes, beverage, food, and pharmaceuticals .

Methods of Application or Experimental Procedures

In this research, simple SnCl2·2H2O was demonstrated to be able to catalyze β-citronellol esterification with acetic acid at room temperature under solvent-free conditions, achieving high conversion and ester selectivity . Effects of main reaction parameters such as reactants stoichiometry, temperature, solvent, and catalyst concentration were assessed . Among tin catalysts evaluated, SnCl2 was the most active and selective .

Results or Outcomes

The experimental results indicated that the product inhibition effect should be considered . The experimental values could be satisfactorily fitted to the simulated values with a relative error of 11.98% . This selective process is an attractive alternative to the mineral acid-catalyzed process because it avoids products neutralization common in those reactions .

Safety And Hazards

Citronellyl acetate causes skin irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Citronellyl acetate has been widely applied in the food and beverage industry as an important kind of flavor and fragrance component . It is mainly used to prepare fruit flavor essences such as lemon, apricot, apple, banana, and grape . The high cost of vacuum fractionation and the limited availability of natural raw materials make the process unsuitable for large-scale industrial production . Therefore, the application of this natural extraction method is limited . Future research could focus on finding more cost-effective and sustainable methods of production.

properties

IUPAC Name

3,7-dimethyloct-6-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZKFWLRHCDGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051739
Record name Citronellyl acetate
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid/fruity odour
Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate
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Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

229.00 °C. @ 760.00 mm Hg
Record name (±)-Citronellyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol)
Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.883-0.893
Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Citronellyl acetate

CAS RN

150-84-5
Record name Citronellyl acetate
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Record name Acetic acid, citronellyl ester
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Record name Citronellyl acetate
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Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate
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Record name Citronellyl acetate
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Record name Citronellyl acetate
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Record name CITRONELLYL ACETATE
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Record name (±)-Citronellyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To 15.6 g (0.1 mol) d1-citronellol in 20 ml of dry pyridine under nitrogen is added 11.3 ml (0.12 mol) of acetic anhydride. The reaction is stirred about 48 hours and then ice is added. After one hour, the reaction is poured into hexane and water. The organic phase is washed with 5% HCl, 2M sodium carbonate, and saturated NaCl solutions, dried over calcium sulfate and solvent removed to yield dl-citronellyl acetate.
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Synthesis routes and methods II

Procedure details

100 Grams of 3,7-dimethyloct-6-en-1-ol is dissolved in 150 ml. of pyridine and 100 ml. of acetic anhydride and left at room temperature for about 48 hours. Then the mixture is extracted with ether and the ethereal extracts washed with water, 10% aqueous HCl and brine to yield 1-acetoxy-3,7-dimethyloct-6-ene which is purified by distillation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,850
Citations
HF De Castro, PC De Oliveira, EB Pereira - Biotechnology Letters, 1997 - Springer
Three different approaches for lipase catalysed synthesis of citronellyl acetate by a commercial available immobilized lipase have been studied: a) direct esterification reaction of …
Number of citations: 72 link.springer.com
GD Yadav, IV Borkar - Industrial & engineering chemistry …, 2009 - ACS Publications
… (24-30) There is scant information on citronellyl acetate … to study the preparation of citronellyl acetate, under synergism … on the synthesis of citronellyl acetate from citronellol and vinyl …
Number of citations: 89 pubs.acs.org
PA Claon, CC Akoh - Enzyme and Microbial Technology, 1994 - Elsevier
… The reaction parameters affecting the enzymatic synthesis of citronellyl acetate by direct … The effect of reaction parameters on citronellyl acetate synthesis by direct esterification is …
Number of citations: 129 www.sciencedirect.com
ERV Rios, NFM Rocha, AMR Carvalho… - Chemico-biological …, 2013 - Elsevier
… constant, since citronellyl acetate is chemically similar … citronellyl acetate also has this action. So the aim of this work was to demonstrate the antinociceptive activity of citronellyl acetate …
Number of citations: 41 www.sciencedirect.com
SA Elsharif, A Buettner - Food chemistry, 2017 - Elsevier
… Citronellyl acetate 2 has previously been identified as the main odor compound in fresh … Apart from that, citronellyl acetate has been shown to act as an antinociceptive agent, like …
Number of citations: 21 www.sciencedirect.com
M Yuan, F Cong, Y Zhai, P Li, W Yang, S Zhang… - Bioprocess and …, 2022 - Springer
… Citronellyl acetate is a terpene ester with special fragrance, found in volatile essential oil of … demand for citronellyl acetate from market is large, but the natural citronellyl acetate directly …
Number of citations: 7 link.springer.com
KC Badgujar, BM Bhanage - Enzyme and microbial technology, 2014 - Elsevier
… protocol for the synthesis of citronellyl acetate. Citronellyl acetate is a colourless liquid having … The European council categorized citronellyl acetate as an edible flavouring agent which …
Number of citations: 57 www.sciencedirect.com
National Toxicology Program - … technical report series, 1987 - pubmed.ncbi.nlm.nih.gov
… Carcinogenesis studies of food-grade geranyl acetate (containing approximately 29% citronellyl acetate) were conducted by administering the test chemical in corn oil by gavage to …
Number of citations: 10 pubmed.ncbi.nlm.nih.gov
Y Ikeda, Y Kurokawa - Journal of the American Oil Chemists' Society, 2001 - Springer
… Although esterification of citronellol by Novozyme was not carried out in our study, it seemed that the yield of citronellyl acetate catalyzed by Novozyme should be lower than that …
Number of citations: 26 link.springer.com
F Fonteyn, C Blecker, G Lognay, M Marlier… - Biotechnology letters, 1994 - Springer
… of acetic acid lead to a 80% pure citronellyl acetate. Quantities up to 100 ml are treated with success. … We report herein on the enzymatic synthesis of citronellyl acetate in pure citronellol. …
Number of citations: 48 link.springer.com

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